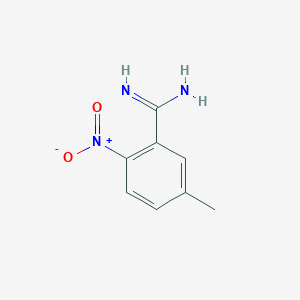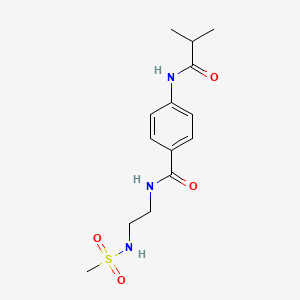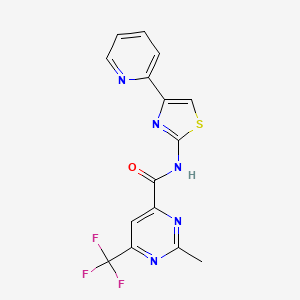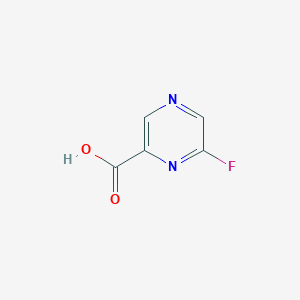![molecular formula C22H20N4O2S B2501089 2-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-on CAS No. 888459-08-3](/img/structure/B2501089.png)
2-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions that can be catalyzed by various agents. For instance, ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates were synthesized using a one-pot Biginelli reaction catalyzed by silica supported Bismuth(III) triflate, which is a Lewis acid . This method is noted for its high yields, short reaction times, and eco-friendly approach. Similarly, thieno[2,3-d]pyrimidin-4(3H)-ones, which share a pyrimidine core with the compound of interest, were synthesized through a green catalytic four-component reaction, emphasizing step economy and reduced catalyst loading .
Molecular Structure Analysis
The molecular structure and interactions of related compounds have been studied using various spectroscopic methods and theoretical calculations. For example, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was characterized by NMR, UV-Vis, FT-IR, and Mass spectroscopy, and its molecular interactions were analyzed using DFT and AIM theories . These studies provide insights into the electronic transitions, vibrational analysis, and intermolecular interactions that could be relevant to the compound .
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been explored through various analyses. The NBO analysis was used to investigate charge transfer or delocalization in molecular systems . Additionally, the synthesis of related compounds often involves reactions with ketones, cyanoacetate, and formamide, suggesting that the compound of interest may also react with these or similar reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and molecular interactions. The thermodynamic parameters indicate that the formation of these compounds is typically exothermic and spontaneous at room temperature . Furthermore, the antioxidant activity of some pyrimidine derivatives was assessed, and their potential as neuro-protective agents was established through in vitro and in silico studies .
Relevant Case Studies
Case studies involving related compounds have demonstrated their potential biological activities. For instance, certain pyrazolyl-thiophene and thieno[2,3-d]pyrimidines exhibited significant anti-inflammatory and analgesic activities, with some showing better efficacy than standard drugs and without ulcerogenic effects . These findings suggest that the compound of interest may also possess similar bioactive properties.
Wissenschaftliche Forschungsanwendungen
Antileishmaniale Aktivität
Diese Verbindung wurde auf ihr Potenzial als Antileishmanialmittel untersucht. Forscher synthetisierten eine Reihe von einzigartig funktionalisierten Derivaten und bewerteten deren Wirksamkeit gegen viszerale Leishmaniose (VL). Unter diesen Derivaten zeigte Verbindung 5m eine vielversprechende in-vitro-Antileishmanialaktivität mit einem IC50 von 8,36 μM gegen Amastigoten. In-vivo-Studien zeigten eine signifikante Hemmung der Parasitenlast bei infizierten Mäusen .
Antimicrobial Potential
Imidazolhaltige Verbindungen, die mit dieser Struktur verwandt sind, zeigten antimikrobielles Potenzial. Beispielsweise wurden die Verbindungen 1a und 1b synthetisiert und auf ihre antimikrobielle Aktivität hin untersucht. Diese Derivate zeigten gute antimikrobielle Eigenschaften .
Synthese und QSAR-Studien
Die Synthese verwandter Verbindungen beinhaltet Reaktionen mit Isatin und 5,7-Dibromisatin, die zu Produkten mit potenziellen biologischen Aktivitäten führen. QSAR (Quantitative Structure-Activity Relationship)-Studien können die Struktur-Aktivitäts-Beziehungen dieser Verbindungen weiter aufklären .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-2-25-21(28)20-19(15-8-4-5-9-16(15)23-20)24-22(25)29-13-18(27)26-12-11-14-7-3-6-10-17(14)26/h3-10,23H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNORWOAKERCPNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2501009.png)
![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2501010.png)
![5-((4-Benzhydrylpiperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501012.png)
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2501013.png)
![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)
![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)
![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)
![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

